molecular formula C5H5NO B017775 2-Hydroxypyridine CAS No. 142-08-5

2-Hydroxypyridine

Cat. No. B017775
CAS RN: 142-08-5
M. Wt: 95.1 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxypyridines are synthesized through various methods, including chemoenzymatic processes that lead to enantiopure compounds. Such methods are essential for creating chiral ligands used in asymmetric synthesis, demonstrating the compound's significance in constructing molecules with high enantioselectivity (Boyd et al., 2010).

Molecular Structure Analysis

The electronic structure and properties of 2-hydroxypyridine and its derivatives have been extensively studied, revealing their capabilities in undergoing aromatic substitution reactions. These studies provide insights into the compound's reactivity and are instrumental in predicting the outcomes of various chemical transformations (Zvolinskii, Perel'son, & Sheinker, 1972).

Chemical Reactions and Properties

2-Hydroxypyridine derivatives are known for forming colored complexes with metals, as observed in the spectrophotometric determination of osmium. This property highlights the compound's utility in analytical chemistry and its reactivity towards metal ions (Mehta, Garg, & Singh, 1976).

Physical Properties Analysis

The synthesis and characterization of metal-organic frameworks (MOFs) based on hydroxypyridine derivatives underscore the compound's versatility. These MOFs exhibit unique structural properties due to the coordination modes of the hydroxypyridine-based ligands, demonstrating the compound's role in constructing advanced materials with potential applications in catalysis, gas storage, and separation processes (Gao et al., 2006).

Scientific Research Applications

  • Iron Mobilization : 2-Hydroxypyridine-N-oxides have been found effective in mobilizing iron from human transferrin and horse spleen ferritin, potentially useful for studying iron metabolism and treating iron overload and imbalance diseases (Kontoghiorghes, 1987).

  • Catalysis in Chemical Reactions : It significantly activates the [PPN][Rh(CO)4]-catalyzed carbonylation of nitrobenzene, suggesting its role in chemical synthesis processes (Ragaini, Gallo, & Cenini, 2000).

  • Infrared Spectroscopy and Sensing : Strong coupling along hydrogen-bonded bridges in 2-hydroxypyridine clusters, as observed through infrared spectroscopy, suggests potential applications in chemical sensing (Florio et al., 2000).

  • Alternative Energy Applications : Catalysts derived from 2-hydroxypyridine show promise for low-energy chemical conversions in alternative energy applications (Moore, Dahl, & Szymczak, 2015).

  • Life Extension in Mice : 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative, has been shown to increase lifespan in mice and reduce mortality rate (Emanuel & Obukhova, 1978).

  • Inhibition of Tyrosinase : Alkyl substitution in 3-hydroxypyridine-4-ones minimizes tyrosinase inhibition while maintaining affinity for iron(III), relevant in biochemical studies (Hider & Lerch, 1989).

  • Pharmaceutical Tracing : A high pH ion-pairing HPLC method has been developed for tracing 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials, aiding in pharmaceutical research (Denton, Thomas, & Mao, 2015).

  • Biological Activity of Metal Complexes : Metal complexes with 2-amino-3-hydroxypyridine show potential for biological activity and determination of metal ions (Prakash & Sindhu, 1998).

  • Antimicrobial Applications : Ultrasonic synthesis of 2-hydroxypyridine derivatives has resulted in compounds with strong antibacterial and fungal activities (Hagar et al., 2020).

  • Spectrophotometric Determination of Osmium : 2-Amino-3-hydroxypyridine has been used as a chromogenic reagent for the spectrophotometric determination of osmium (Mehta, Garg, & Singh, 1976).

Safety And Hazards

2-Hydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and moderately toxic by intraperitoneal and intravenous routes . It is a combustible liquid and when heated to decomposition it emits toxic vapors of NOx .

Future Directions

The current status of 2-hydroxypyridine-derived catalysts is described with an emphasis on recent advancements in the realm of transition‐metal and organo‐catalyzed, as well as visible‐light promoted chemoselective functionalization of 2‐hydroxypyridines . The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines .

properties

IUPAC Name

1H-pyridin-2-one
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InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC=C1
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Molecular Formula

C5H5NO
Record name 2-pyridone
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DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
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Molecular Weight

95.10 g/mol
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Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
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Solubility

1000 mg/mL at 20 °C
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Vapor Pressure

0.55 [mmHg]
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Product Name

2-Hydroxypyridine

CAS RN

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
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Record name 2(1H)-Pyridone, dimer
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Record name 2-Hydroxypyridine
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Melting Point

107.8 °C
Record name 2-Hydroxypyridine
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Synthesis routes and methods I

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
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Name
acetoacetyl
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Synthesis routes and methods II

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Synthesis routes and methods III

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypyridine
Reactant of Route 2
2-Hydroxypyridine
Reactant of Route 3
2-Hydroxypyridine
Reactant of Route 4
2-Hydroxypyridine
Reactant of Route 5
2-Hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxypyridine

Citations

For This Compound
7,120
Citations
JC Poully, JP Schermann, N Nieuwjaer… - Physical Chemistry …, 2010 - pubs.rsc.org
… belong to the C S point group whereas [2-hydroxypyridine] + … For the [2-hydroxypyridine] + cation, the ground state is of 2 … all thirty vibrational modes of 2-hydroxypyridine are active by …
Number of citations: 130 pubs.rsc.org
MJ Nowak, L Lapinski, J Fulara, A Les… - The Journal of …, 1992 - ACS Publications
… Prototropic tautomerism of a model system of 2-hydroxypyridine/2(l//)-pyridinone has been … The matrix and gas-phase infrared spectra of 2-hydroxypyridine and 2(l/f)-pyridinone are …
Number of citations: 200 pubs.acs.org
F Huq, H Tayyem, P Beale, JQ Yu - Journal of inorganic biochemistry, 2007 - Elsevier
… 2-hydroxypyridine non-labile ligands whereas the latter has two 4-hydroxypyridine ligands. That the presence of 2-hydroxypyridine … It is possible that hydroxyl group in 2-hydroxypyridine …
Number of citations: 80 www.sciencedirect.com
SA Hejazi, OI Osman, AO Alyoubi, SG Aziz… - International Journal of …, 2016 - mdpi.com
The gas-phase thermal tautomerization reaction between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) was investigated by applying 6-311++G** and aug-cc-pvdz basis sets …
Number of citations: 30 www.mdpi.com
CM Moore, EW Dahl, NK Szymczak - Current Opinion in Chemical Biology, 2015 - Elsevier
… a curious iron cofactor containing a 2-hydroxypyridine motif. We briefly describe aspects of … featuring 2-hydroxypyridine motifs are outlined. We detail the role of the 2-hydroxypyridine …
Number of citations: 62 www.sciencedirect.com
MR Nimlos, DF Kelley, ER Bernstein - The Journal of Physical …, 1989 - ACS Publications
… tautomeric structures is the nominal 2-hydroxypyridine (2-HP). The two stable forms of this molecule are the lactim tautomer (correctly called 2-hydroxypyridine) and the lactam tautomer (…
Number of citations: 154 pubs.acs.org
AL Sobolewski, L Adamowicz - The Journal of Physical Chemistry, 1996 - ACS Publications
The potential energy (PE) surfaces of the electronic ground and the lowest excited states relevant to photophysics of interconversion of the 2-hydroxypyridine/2(1H)-pyridone system are …
Number of citations: 61 pubs.acs.org
S Mata, V Cortijo, W Caminati, JL Alonso… - The Journal of …, 2010 - ACS Publications
The Fourier transform microwave spectra of the hydrated forms of the tautomeric pair 2-pyridinone/2-hydroxypyridine (2PO/2HP) have been investigated in a supersonic expansion. …
Number of citations: 50 pubs.acs.org
EJ O'loughlin, GK Sims, SJ Traina - Biodegradation, 1999 - Springer
… the degradation of 2-hydroxypyridine, and may be … 2-hydroxypyridine. When provided with 2-methylpyridine, 2-ethylpyridine, and 2-hydroxypyridine simultaneously, 2-hydroxypyridine …
Number of citations: 101 link.springer.com
LD Hatherley, RD Brown, PD Godfrey… - The Journal of …, 1993 - ACS Publications
… for 2-hydroxypyridine and 2-… 2-hydroxypyridine and for 2-pyridinone were identified and analyzed, but we could find no additional lines that could be attributed to (£)-2-hydroxypyridine…
Number of citations: 151 pubs.acs.org

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